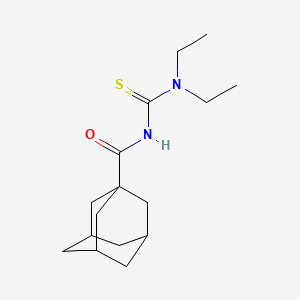![molecular formula C18H21NOS3 B11961776 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes a thioxo group and a dithia-aza-cyclopenta ring, suggests it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE likely involves multiple steps, including the formation of the dithia-aza-cyclopenta ring and the introduction of the thioxo group. Typical synthetic routes might include:
Step 1: Formation of the cyclopenta ring through cyclization reactions.
Step 2: Introduction of sulfur atoms to form the dithia structure.
Step 3: Addition of the thioxo group under specific conditions, such as using sulfurizing agents.
Step 4: Attachment of the hexan-1-one moiety through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions on the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents like dichloromethane (DCM), ethanol, or acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathways Involved: Influence on signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thioxo Compounds: Compounds containing the thioxo group.
Dithia Compounds: Compounds with sulfur atoms in their ring structure.
Aza Compounds: Compounds containing nitrogen atoms in their ring structure.
Uniqueness
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is unique due to its combination of thioxo, dithia, and aza functionalities, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21NOS3 |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-4-5-6-11-14(20)19-13-10-8-7-9-12(13)15-16(18(19,2)3)22-23-17(15)21/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
XRHRWHNIWMLQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
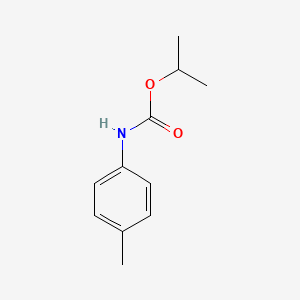
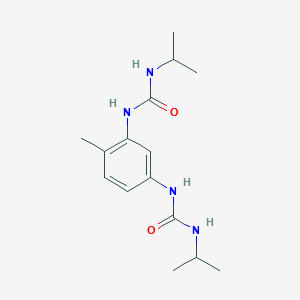
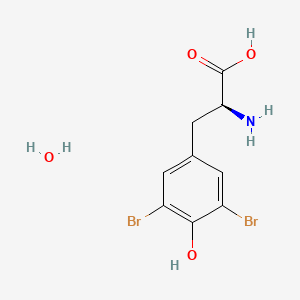


![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
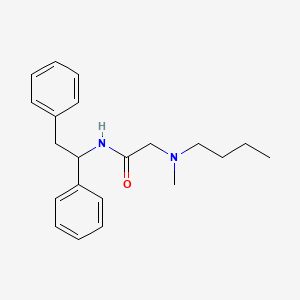
![4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)

